Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179943-57-8 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate
The reaction begins with the condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) in a polar aprotic solvent such as ethanol or dimethylformamide (DMF). The aniline’s amino group attacks the electrophilic β-carbon of DEEM, forming an enamine intermediate.
Key Reaction Parameters :
Cyclo-Acylation and Quinoline Core Formation
Heating the enamine intermediate to 150–160°C in a high-boiling solvent (e.g., Dowtherm A) induces cyclization via intramolecular acylation. This step generates the 4-hydroxyquinoline-3-carboxylate skeleton, with the bromine atom directed to position 7 due to the meta-substitution of the starting aniline.
Mechanistic Insight :
The hydroxyl group at position 4 arises from the tautomerization of the initially formed ketone, stabilized by conjugation with the quinoline’s aromatic system.
Yield and Purity :
-
Crude Yield : 70–85% after precipitation.
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Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >95%.
Alternative Method: Bromination of 4-Hydroxyquinoline-3-Carboxylic Acid
While less common, this approach involves post-synthetic bromination of a pre-formed quinoline derivative:
Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid
The quinoline core is synthesized via the Gould-Jacobs reaction using unsubstituted aniline, followed by hydrolysis of the ethyl ester group under basic conditions (e.g., NaOH in aqueous ethanol).
Regioselective Bromination
Electrophilic bromination at position 7 is achieved using N-bromosuccinimide (NBS) in acetic acid at 40–50°C. The hydroxyl group at position 4 directs bromination to the adjacent position 7 via resonance activation.
Challenges :
-
Di-bromination : Excess NBS or prolonged reaction times lead to di-substituted byproducts.
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Yield : 50–65% after column chromatography (silica gel, ethyl acetate/hexane).
Esterification
The brominated carboxylic acid is esterified with ethanol in the presence of catalytic sulfuric acid. Anhydrous conditions are critical to prevent hydrolysis.
Reaction Conditions :
-
Temperature : Reflux (78°C) for 12 hours.
-
Yield : 80–90% after distillation.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | Gould-Jacobs Route | Bromination-Esterification Route |
|---|---|---|
| Starting Material | 3-Bromoaniline | 4-Hydroxyquinoline-3-carboxylic acid |
| Steps | 2 (condensation + cyclization) | 3 (core synthesis + bromination + esterification) |
| Overall Yield | 70–85% | 40–55% |
| Regioselectivity | High (inherent to aniline substitution) | Moderate (dependent on directing groups) |
| Purification Complexity | Low (recrystallization) | High (chromatography required) |
The Gould-Jacobs method is superior in efficiency and regioselectivity, making it the preferred industrial-scale approach. The bromination-esterification route is reserved for cases where bromine-sensitive functional groups preclude the use of brominated anilines.
Reaction Optimization and Scalability
Solvent Selection
Catalytic Additives
Industrial-Scale Production
Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature control. Automated crystallization systems achieve >99% purity with minimal manual intervention.
Quality Control and Characterization
Spectroscopic Confirmation
Purity Assessment
Emerging Methodologies
Chemical Reactions Analysis
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Photolabile Protecting Group
Application : Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is utilized as a photolabile protecting group for carboxylic acids. This application is significant due to its sensitivity to multiphoton excitation, allowing for selective release of the protected species upon irradiation.
Mechanism : Upon exposure to light, the compound undergoes photolysis, releasing the free carboxylic acid and facilitating further chemical transformations in organic synthesis.
Antibacterial Activity
Application : Derivatives of this compound have demonstrated promising antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
Case Study : In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating potential for development as new antibacterial agents.
Antiviral Activity
Application : The compound has been evaluated for its antiviral properties, particularly against the Hepatitis B virus.
Findings : Research indicates that it may interfere with viral replication mechanisms, offering a potential therapeutic avenue for antiviral drug development .
Anticoccidial Activities
Application : this compound has been tested for its effectiveness against Eimeria tenella, a protozoan parasite affecting chickens.
Results : Preliminary studies suggest significant anticoccidial activity, which could be beneficial in veterinary medicine to control coccidiosis in poultry.
Antioxidative and Prooxidative Effects
Application : The compound exhibits both antioxidative and prooxidative effects depending on the context of its use in biological systems.
Research Insights : Studies have explored its role in free-radical-initiated peroxidation processes, suggesting that it can either mitigate oxidative stress or exacerbate it under certain conditions .
Anticancer Assessment
Application : this compound has been investigated for cytotoxic activities against various cancer cell lines, including lung, breast, and colon cancers.
Findings : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. However, further research is necessary to elucidate the specific mechanisms involved .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Variation | Unique Features |
|---|---|---|
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at the 6-position | Altered biological activity profile |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine instead of bromine at the 7-position | Different reactivity due to chlorine's properties |
| Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate | Trifluoromethyl group at the 7-position | Enhanced lipophilicity affecting bioavailability |
This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. For example, as a photolabile protecting group, it undergoes photolysis upon exposure to light, releasing the protected carboxylic acid. Its antibacterial and antiviral activities are likely due to its ability to interfere with essential biological processes in microorganisms, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 6-Bromo and 8-Bromo Derivatives
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4): Molecular Formula: C₁₂H₁₀BrNO₃ (same as 7-bromo isomer). Applications: Less commonly reported in medicinal chemistry compared to the 7-bromo derivative, suggesting positional sensitivity in biological activity .
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Molecular Formula: C₁₂H₁₀BrNO₃. Physical Properties: Boiling point ~350°C, density 1.65 g/cm³ (data from global market reports) . Market Data: Produced in Asia (65% global capacity), Europe (20%), and North America (15%). Cost estimates for production are ~$120/kg, higher than the 7-bromo analog due to complex purification steps .
Table 1: Brominated Quinoline Derivatives Comparison
Halogen-Substituted Analogs
- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 50593-26-5): Molecular Formula: C₁₃H₁₂ClNO₃. Properties: Chlorine’s smaller atomic radius increases solubility in polar solvents compared to bromine analogs. Shows moderate antibacterial activity but lower stability under acidic conditions .
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Molecular Formula: C₁₃H₁₀ClFNO₃. Bioactivity: Dual halogenation (Cl, F) enhances antibacterial potency by 3-fold compared to mono-halogenated derivatives, likely due to improved target binding .
Functional Group Modifications
- Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate (CAS 391-02-6): Molecular Formula: C₁₃H₁₀F₃NO₃. Properties: The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for the 7-bromo analog) .
- Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2): Molecular Formula: C₁₂H₉BrClNO₂. Reactivity: Replacement of the 4-hydroxy group with chlorine enables use in Pd-catalyzed coupling reactions, expanding synthetic utility .
Biological Activity
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 179943-57-8) is a brominated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- IUPAC Name : Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
- Canonical SMILES : CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial DNA replication and protein synthesis, leading to cell death .
- Antiviral Activity : Studies have indicated potential efficacy against the Hepatitis B virus, suggesting that it may disrupt viral replication processes.
- Anticoccidial Activity : this compound has shown effectiveness against Eimeria tenella, a parasite affecting poultry, indicating its potential use in veterinary medicine .
- Antioxidative/Prooxidative Effects : Research indicates that the compound may act as both an antioxidant and a prooxidant depending on the cellular environment, influencing oxidative stress pathways.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Salmonella typhi | 25 |
These values indicate a promising antibacterial profile, particularly against Bacillus subtilis and Staphylococcus aureus .
Case Studies
-
Antiviral Evaluation :
A study conducted on the antiviral properties of this compound demonstrated its ability to inhibit Hepatitis B virus replication in vitro. The compound was tested at various concentrations, showing significant viral load reduction at lower doses, which suggests a potentially effective treatment option for viral infections . -
Cytotoxicity Assessment :
In vitro tests on human cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with IC50 values ranging from 5 to 15 µM across different cell types, indicating its potential as an anticancer therapeutic agent .
Comparative Analysis with Related Compounds
This compound can be compared to other similar compounds to highlight its unique biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Bromine at position 6 | Different antibacterial profile |
| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine instead of bromine | Varying reactivity and selectivity |
| Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate | Trifluoromethyl group at position 7 | Enhanced lipophilicity affecting absorption |
This comparative analysis underscores the significance of bromine substitution in enhancing the compound's biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
